(3,4-Dichlorobenzyl)hydrazine hydrochloride
Overview
Description
(3,4-Dichlorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of two chlorine atoms attached to a benzyl group, which is further connected to a hydrazine moiety. This structure imparts specific reactivity and functionality to the compound, making it valuable in different fields of study .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (3,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .
Scientific Research Applications
(3,4-Dichlorobenzyl)hydrazine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of (3,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .
Comparison with Similar Compounds
- (3,4-Dichlorobenzyl)hydrazine dihydrochloride
- (3,4-Dichlorobenzyl)hydrazine
- (3,4-Dichlorobenzyl)amine
Comparison: Compared to similar compounds, (3,4-Dichlorobenzyl)hydrazine hydrochloride exhibits unique reactivity due to the presence of both chlorine atoms and the hydrazine moiety. This combination allows for a broader range of chemical reactions and applications. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various research and industrial purposes .
Properties
IUPAC Name |
(3,4-dichlorophenyl)methylhydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3,11H,4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGOHPRQTOMWPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.